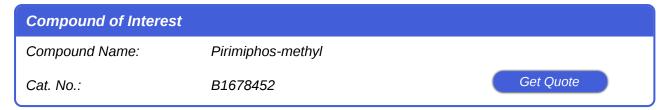


The History and Development of Pirimiphos-Methyl: An In-depth Technical Guide

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An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl, an organophosphate insecticide, has been a significant tool in pest management for decades. Developed by Imperial Chemical Industries (ICI), now Syngenta, and first introduced to the market in 1977, it has been utilized globally for the protection of stored grain and in public health vector control programs.[1][2] This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, synthesis, toxicological profile, and environmental impact of **Pirimiphos-methyl**, tailored for a scientific audience.

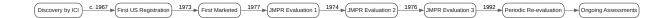
Historical Development

The discovery of organophosphorus compounds dates back to the mid-19th century, with their insecticidal properties being extensively explored following World War II. **Pirimiphos-methyl** emerged from this wave of research, with its first registration in the United States in 1973.[3] It has since undergone periodic re-evaluations by international bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) to ensure its safety and efficacy.[4]

Developmental Timeline

A timeline of the key milestones in the development and regulatory assessment of **Pirimiphos-methyl** is presented below.





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Caption: Key milestones in the development of Pirimiphos-methyl.

Chemical and Physical Properties

Pirimiphos-methyl is the common name for O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate. It is a straw-colored liquid at room temperature.[5] A summary of its key chemical and physical properties is provided in the table below.

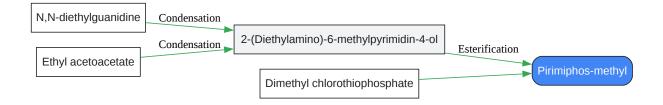
Property	Value	Reference
Chemical Formula	C11H20N3O3PS	[6]
Molar Mass	305.33 g/mol	[1]
Melting Point	15-18 °C	[1][5]
Boiling Point	Decomposes on distillation	[1]
Density	1.147 g/mL (30 °C)	[1]
Water Solubility	5.0 mg/L (30 °C)	[1]
Vapor Pressure	1.1 x 10-5 Torr (30 °C)	[7]
log Kow	4.12	

Synthesis of Pirimiphos-methyl

The industrial synthesis of **Pirimiphos-methyl** is a two-step process.[1] The first step involves the formation of a pyrimidine ring, and the second is the esterification to form the final organophosphate insecticide.

Synthesis Workflow





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Caption: The two-step synthesis of **Pirimiphos-methyl**.

A detailed laboratory-scale synthesis protocol is outlined in the Experimental Protocols section.

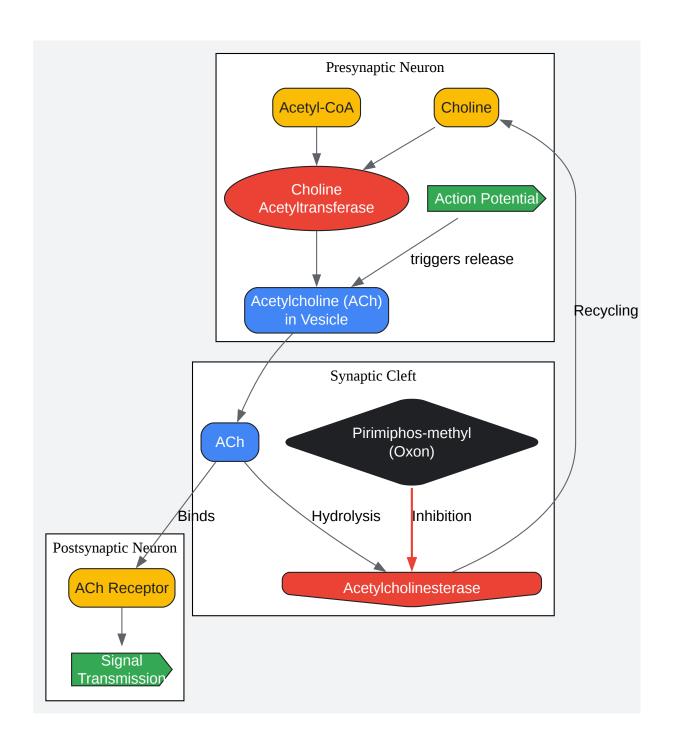
Mechanism of Action

Pirimiphos-methyl is a broad-spectrum insecticide that acts through contact and respiratory routes.[3] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3]

Cholinergic Synaptic Transmission and Inhibition by Pirimiphos-methyl

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in the nervous system of insects and mammals. After its release into the synaptic cleft, it is rapidly hydrolyzed by AChE to terminate the nerve signal. **Pirimiphos-methyl** (or more accurately, its active oxon metabolite) phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.





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Caption: Inhibition of acetylcholinesterase by Pirimiphos-methyl.



Toxicological Profile

The toxicity of **Pirimiphos-methyl** is primarily attributed to its cholinesterase-inhibiting properties. It exhibits moderate acute toxicity in mammals.

Acute Toxicity Data

Species	Route	LD50 / LC50	Reference
Rat (male)	Oral	1861 mg/kg	[8]
Rat (female)	Oral	1667 mg/kg	[8]
Rat	Dermal	> 4592 mg/kg	[3]
Rabbit	Dermal	2000 mg/kg	[9]
Mouse	Oral	1180 mg/kg	[10]
Dog	Oral	> 1500 mg/kg	[9]
Rainbow Trout (Oncorhynchus mykiss)	96h LC50	0.2 mg/L	[3]
Daphnia magna	48h EC50	0.00021 mg/L	[3]
Green Algae (Pseudokirchneriella subcapitata)	72h EC50	> 1 mg/L	[3]

Chronic Toxicity and Other Effects

Long-term feeding studies in rats have established a no-observed-adverse-effect level (NOAEL) based on cholinesterase inhibition. **Pirimiphos-methyl** is not considered to be carcinogenic or genotoxic.[11] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although some fetotoxicity was observed at maternally toxic doses.[11]

Environmental Fate and Ecotoxicology

Pirimiphos-methyl is relatively non-persistent in the environment, with degradation occurring through several mechanisms.



Environmental Persistence Data

Medium	Parameter	Value	Reference
Water (pH 4, 25°C)	Hydrolysis DT50	2 days	[12]
Water (pH 5, 25°C)	Hydrolysis DT50	7 days	[12]
Water (pH 7, 25°C)	Hydrolysis DT50	117 days	[12]
Water (pH 9, 25°C)	Hydrolysis DT50	75 days	[12]
Water (pH 7, 25°C)	Photolysis DT50	0.47 hours	[12][13]
Soil	Field DT50	18-67 days	[3][14]

Pirimiphos-methyl is classified as highly toxic to birds and very highly toxic to aquatic invertebrates.[7] Its use in or near aquatic environments should be carefully managed to minimize risks to non-target organisms.

Efficacy as an Insecticide

Pirimiphos-methyl is effective against a broad spectrum of insect pests, particularly those infesting stored products.

Efficacy Data Against Stored-Product Insects

Insect Species	Commodity	Efficacy Metric	Value	Reference
Sitophilus oryzae (Rice weevil)	Wheat	LC50	46.6 mg/100g (12% moisture)	[15]
Tribolium castaneum (Red flour beetle)	Wheat	LC50	12.5 mg/100g (12% moisture)	[15]
Sitophilus zeamais (Maize weevil)	Maize	Mortality	~100% with layer treatment	[9][16]
Prostephanus truncatus (Larger grain borer)	Maize	Mortality	~100% with layer treatment	[9][16]



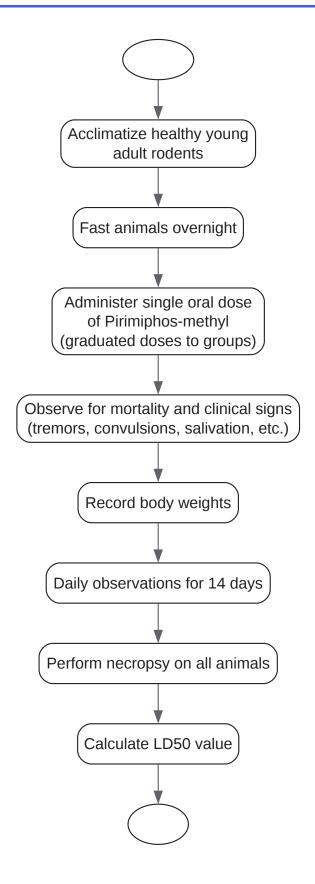
It has also demonstrated efficacy against various sucking pests in field crops, such as whiteflies, thrips, and aphids on beans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of standard protocols relevant to the evaluation of **Pirimiphosmethyl**.

Workflow for Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)





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Caption: Workflow for an acute oral toxicity study.[17]



Protocol for Acetylcholinesterase Inhibition Assay (Ellman Method)

The Ellman method is a widely used colorimetric assay to determine acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

- Phosphate buffer (0.1 M, pH 8.0)
- Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
- Pirimiphos-methyl solution (in a suitable solvent, with solvent control)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
- Acetylthiocholine iodide (ATCI) solution (14 mM)
- 96-well microplate
- Microplate reader

Procedure:

- To each well of a 96-well plate, add:
 - 140 μL of phosphate buffer
 - 10 μL of the Pirimiphos-methyl solution (or solvent control)
 - 10 μL of the AChE solution
- Incubate the plate at 25°C for 10 minutes.



- Add 10 μL of DTNB solution to each well.
- Initiate the reaction by adding 10 μL of ATCI solution to each well.
- Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.
- Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Laboratory-Scale Synthesis of Pirimiphos-methyl

The following is a representative procedure for the synthesis of **Pirimiphos-methyl**.

Step 1: Synthesis of 2-N,N-diethylamino-4-hydroxy-6-methyl-pyrimidine

- In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add toluene and water.
- Add 2-N,N-diethylamino-4-hydroxy-6-methyl-pyrimidine and heat to 40°C with stirring.
- Add sodium hydroxide and continue the reaction at 40-80°C for 40-60 minutes.
- Cool the reaction mixture to 30°C.

Step 2: Synthesis of Pirimiphos-methyl

- Add a hydrolysis inhibitor (e.g., sodium chloride), a catalyst (e.g., 4-dimethylaminopyridine), and a phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide).
- Stir for 30 minutes.
- Slowly add O,O-dimethyl thiophosphoryl chloride dropwise over 1 hour, maintaining the temperature between 20-35°C.
- Continue the reaction for 3-4 hours after the addition is complete.
- Cool the reaction mixture, wash with water and dilute hydrochloric acid, and then wash with water until neutral.



• Remove the solvent under reduced pressure to obtain crude Pirimiphos-methyl.

Conclusion

Pirimiphos-methyl has a long history as an effective organophosphate insecticide, valued for its broad-spectrum activity and relatively low environmental persistence. Its mechanism of action through the inhibition of acetylcholinesterase is well-understood. The toxicological profile has been extensively studied, leading to the establishment of health-based guidance values for its safe use. As with all pesticides, responsible application practices are essential to maximize its benefits in crop protection and public health while minimizing potential risks to non-target organisms and the environment. Future research may focus on resistance management strategies and the development of even safer and more selective pest control agents.

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